

Physical and chemical properties of hydrazobenzene.

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Compound of Interest

Compound Name: 1,2-Diphenylhydrazine

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An In-Depth Technical Guide to the Physical and Chemical Properties of Hydrazobenzene

Introduction: Unveiling Hydrazobenzene

Hydrazobenzene, systematically named **1,2-diphenylhydrazine**, is an aromatic organic compound with the chemical formula $C_{12}H_{12}N_2$. It consists of two aniline groups linked by a nitrogen-nitrogen single bond. First synthesized in the late 19th century, this compound holds significant industrial importance, primarily as a chemical intermediate.^[1] Its discovery and subsequent study, particularly its hallmark acid-catalyzed rearrangement, have become classic topics in the field of organic chemistry.

This guide provides a comprehensive exploration of the molecular, physical, and chemical properties of hydrazobenzene. We will delve into its reactivity, synthesis, and applications, offering field-proven insights and detailed experimental protocols tailored for researchers, scientists, and professionals in drug development. The narrative is structured to explain not just the "what" but the "why," ensuring a deep, causal understanding of this versatile molecule.

Molecular Structure and Spectroscopic Profile

The hydrazobenzene molecule features two phenyl groups attached to adjacent nitrogen atoms. This structure dictates its chemical behavior, from its limited solubility in water to its propensity for rearrangement and oxidation.

Spectroscopic analysis is fundamental to the identification and characterization of hydrazobenzene. The key spectral features provide a fingerprint of its molecular structure.

Spectroscopic Data	Characteristic Values and Interpretation
UV-Vis Spectroscopy	Max absorption (in alcohol) at 245 nm (log ϵ =4.3) and 290 nm (log ϵ =3.6).[1] These absorptions are characteristic of the phenyl groups and the N-N linkage within the molecule.
Infrared (IR) Spectroscopy	Key peaks include those corresponding to N-H stretching and C-N stretching, confirming the presence of the secondary amine groups.[1]
Nuclear Magnetic Resonance (NMR)	The ^1H NMR spectrum shows characteristic signals for the aromatic protons on the phenyl rings and the N-H protons.[1]
Mass Spectrometry (MS)	The mass spectrum confirms the molecular weight of 184.24 g/mol .[1][2]

Core Physical Properties

Hydrazobenzene typically appears as colorless to pale yellow or orange crystalline tablets or powder.[1][3][4] Its physical state and solubility are direct consequences of its molecular structure—the two phenyl groups make it largely nonpolar, while the N-H bonds allow for some hydrogen bonding.

Physical Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₂	[2][4]
Molar Mass	184.24 g/mol	[1][2]
Appearance	Colorless to yellow/orange crystalline solid	[1][3][4]
Melting Point	123–131 °C (decomposes at melting point)	[1][2][5][6][7]
Boiling Point	~293-365 °C at 760 mmHg	[1][2][6]
Density	1.158 g/cm ³ at 16 °C	[2][3]
Water Solubility	Sparingly soluble (221 mg/L at 25°C)	[1][5][6]
Solubility in Organic Solvents	Very soluble in ethanol; soluble in ether and acetone; slightly soluble in benzene.[1][3][4][8]	
Log K _{ow} (Octanol/Water Partition)	2.94	[6][9]

The limited water solubility is due to the dominance of the two large, nonpolar phenyl rings. However, it readily dissolves in organic solvents like ethanol, where it can engage in dipole-dipole interactions and hydrogen bonding.[1][3][4][8]

Chemical Reactivity and Key Transformations

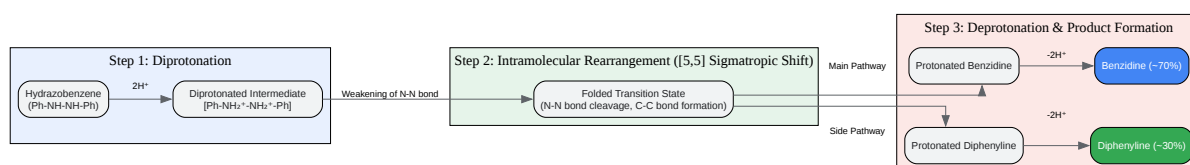
Hydrazobenzene is a moderately stable compound but exhibits rich reactivity, making it a valuable synthetic intermediate.[1][5] It is incompatible with strong oxidizing agents and strong acids.[1][5][10]

The Benzidine Rearrangement: A Mechanistic Hallmark

The most characteristic reaction of hydrazobenzene is the benzidine rearrangement, an acid-catalyzed intramolecular transformation that primarily yields benzidine (4,4'-diaminobiphenyl)

and diphenylene (2,4'-diaminobiphenyl).^{[11][12][13]} This reaction is a classic example of a^{[6][6]} sigmatropic shift and has been a subject of mechanistic debate for decades.^{[11][13]}

The mechanism is understood to proceed via a di-protonated intermediate, reflecting the reaction's third-order kinetics (first-order in hydrazobenzene and second-order in acid).^{[12][14]} The protonation of both nitrogen atoms weakens the N-N bond, facilitating its cleavage and the subsequent formation of a new C-C bond between the para-positions of the two rings.



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Caption: Acid-catalyzed benzidine rearrangement workflow.

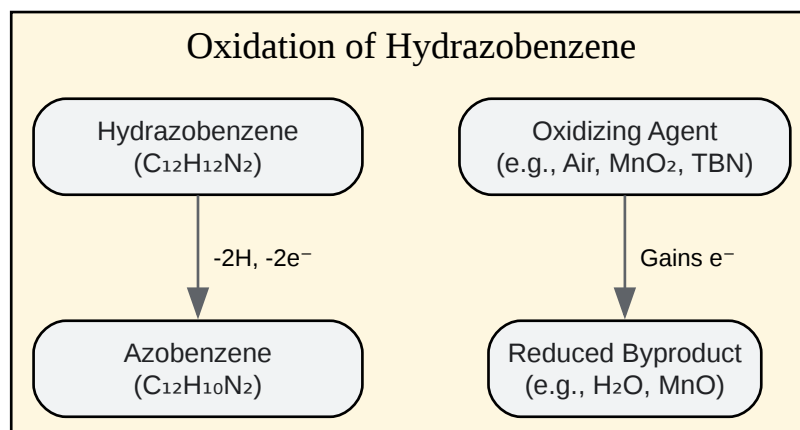
Under typical conditions with strong mineral acids, hydrazobenzene yields approximately 70% benzidine and 30% diphenylene.^{[12][14]} The product ratio is highly dependent on the reaction conditions and the substitution pattern of the starting hydrazobenzene.

Oxidation and Reduction Reactions

Hydrazobenzene is central to a reversible redox system with its corresponding oxidized form, azobenzene, and its reduced precursor, nitrobenzene.

Oxidation to Azobenzene: Hydrazobenzene readily oxidizes in the presence of air or other mild oxidizing agents to form the more stable, bright orange-red azobenzene.^{[10][15]} This susceptibility to oxidation means that samples of hydrazobenzene may contain azobenzene as an impurity.^[10] The reaction involves the removal of two hydrogen atoms to form a nitrogen-nitrogen double bond. Traditional methods have used oxidants like manganese dioxide or

potassium permanganate, though modern, greener methods utilize catalysts and air as the oxidant.[15]



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Caption: General workflow for the oxidation of hydrazobenzene.

Reduction from Nitrobenzene: Hydrazobenzene is synthesized by the reduction of nitrobenzene.[13][16] This is a critical industrial process. The reduction can be achieved using various reagents, with zinc powder in a strong alkaline medium being a classic method.[4][16] The reaction proceeds through several intermediates, including nitrosobenzene and phenylhydroxylamine. Careful control of reaction conditions is necessary to stop the reduction at the hydrazobenzene stage and prevent further reduction to aniline.

Experimental Protocol: Synthesis of Hydrazobenzene

This section details a standard laboratory procedure for synthesizing hydrazobenzene via the reduction of nitrobenzene.

Objective: To synthesize hydrazobenzene by the controlled reduction of nitrobenzene using zinc powder and sodium hydroxide in an ethanol-water solvent system.

Materials:

- Nitrobenzene ($C_6H_5NO_2$)

- Zinc powder (Zn)
- Sodium hydroxide (NaOH)
- 95% Ethanol (v/v)
- Diethyl ether
- 18% Hydrochloric acid (v/v)
- Water containing dissolved sulfur dioxide (to prevent oxidation)
- 250 mL three-neck round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Heating mantle/water bath

Methodology:

- Reaction Setup: In the 250 mL three-neck flask, combine nitrobenzene (0.25 mol), sodium hydroxide (0.08 mol), water, and 95% ethanol.^[4]
 - Causality: The strong alkaline medium (NaOH) is essential for the reaction mechanism involving zinc powder. Ethanol serves as a co-solvent to dissolve the organic nitrobenzene.
- Initiation of Reduction: Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture to reflux temperature using a water bath.^[4]
- Incremental Addition of Reducing Agent: Once refluxing, begin adding zinc powder in small portions.^[4] Continue adding 95% ethanol and water as needed to maintain a stirrable slurry.
 - Causality: Adding zinc powder incrementally controls the exothermic reaction rate, preventing overheating and unwanted side reactions.

- **Monitoring Reaction Progress:** Maintain the mixture at reflux with vigorous stirring. The reaction is complete when the characteristic yellow color of the intermediates fades, and the solution becomes nearly colorless or pale yellow.^[4]
- **Quenching and Workup:**
 - Cool the reaction mixture to room temperature.
 - Add 2 mL of water containing dissolved sulfur dioxide.^[4]
 - **Trustworthiness:** This step is a self-validating control. The SO₂ acts as an antioxidant, preventing the newly formed, air-sensitive hydrazobenzene from oxidizing back to azobenzene during workup.
 - Carefully neutralize the mixture to a neutral pH using 18% hydrochloric acid.^[4]
- **Isolation and Purification:**
 - Filter the mixture to separate the solid zinc salts.
 - Extract the filter cake with diethyl ether to dissolve the crude hydrazobenzene.^[4]
 - Distill off the diethyl ether to obtain the crude solid product.^[4]
 - Recrystallize the crude product from hot ethanol and dry the resulting white, plate-like crystals under a nitrogen atmosphere to yield pure hydrazobenzene.^[4]
- **Characterization:** Determine the melting point of the purified crystals. A sharp melting point around 126-128°C indicates high purity.^[4]

Industrial and Research Applications

Hydrazobenzene is rarely used as an end-product; its value lies in its role as a versatile chemical intermediate.^{[3][8]}

- **Dye Manufacturing:** Historically, its most significant use was as the immediate precursor to benzidine, a key component in the synthesis of a class of azo dyes.^{[1][3][8]} This application has declined significantly due to the carcinogenic nature of benzidine.^[13]

- **Pharmaceutical Synthesis:** It serves as an intermediate in the manufacture of important pharmaceuticals, including the anti-inflammatory drug phenylbutazone and the gout medication sulfinpyrazone.^{[3][8]} Exposure can occur in individuals taking these drugs, as they can hydrolyze back to hydrazobenzene.^{[3][8]}
- **Other Uses:** Minor applications include its use in polymerization reactions, as an anti-sludging additive in motor oils, and as a reducing agent in rubber reclamation.^{[3][8]} It has also been used in the manufacture of hydrogen peroxide.^{[3][7]}

Safety, Handling, and Toxicology

Hydrazobenzene is a hazardous substance that requires careful handling.

- **Toxicity and Carcinogenicity:** It is harmful if swallowed, inhaled, or absorbed through the skin.^{[10][17]} The National Toxicology Program (NTP) reasonably anticipates it to be a human carcinogen based on sufficient evidence from animal studies, where it caused various tumors, including liver and mammary-gland cancer in rodents.^{[1][3]}
- **Handling:** Use in a well-ventilated area, preferably under a chemical fume hood.^{[18][19]} Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^{[18][19]} Avoid creating dust.^[18]
- **Storage:** Store in a cool, dry, well-ventilated place in tightly sealed containers.^{[1][20]} It should be stored under an inert atmosphere as it is sensitive to air.^[19] Keep away from strong acids and oxidizing agents.^{[1][5]}
- **Disposal:** Dispose of as hazardous waste in accordance with local, state, and federal regulations.^{[10][17][18]}

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